![molecular formula C22H19NOSe B12620307 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one CAS No. 919083-38-8](/img/structure/B12620307.png)
1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a phenyl group, a phenylselanyl group, and an anilino group attached to a but-2-en-1-one backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylselanyl chloride, aniline, and acetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.
Synthetic Route: The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by the addition of the phenylselanyl group to the enone backbone.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating automated processes and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or organometallic compounds.
Addition: The enone moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylselanyl group is known to impart unique reactivity, allowing the compound to interact with biological molecules such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-[2-(phenylthio)anilino]but-2-en-1-one: This compound has a phenylthio group instead of a phenylselanyl group, resulting in different chemical reactivity and biological activity.
1-Phenyl-3-[2-(phenylsulfonyl)anilino]but-2-en-1-one: The presence of a phenylsulfonyl group imparts different electronic and steric properties, affecting the compound’s reactivity and interactions.
1-Phenyl-3-[2-(phenylamino)anilino]but-2-en-1-one: This compound lacks the selenium atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
919083-38-8 |
|---|---|
Fórmula molecular |
C22H19NOSe |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-phenylselanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C22H19NOSe/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |
Clave InChI |
YCNFQPIRUOVJQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



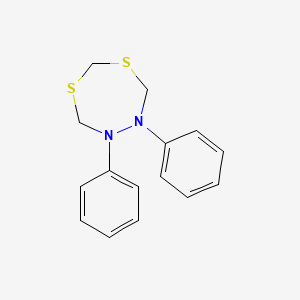
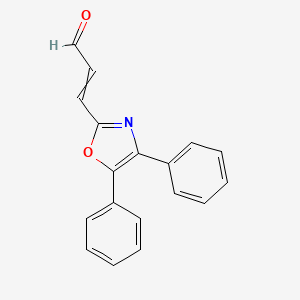
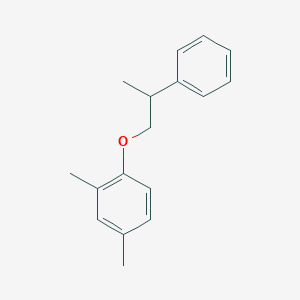
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
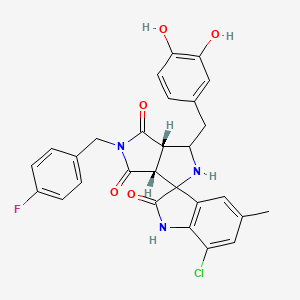
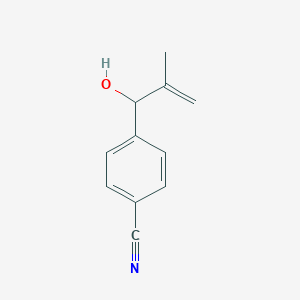

![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
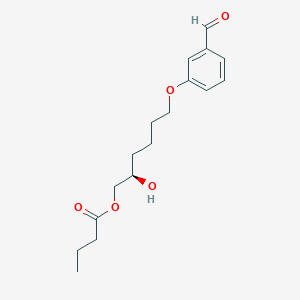
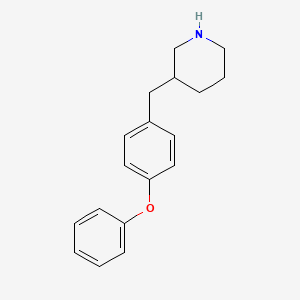

![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
